molecular formula C7H9NO4S2 B2819729 5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonamide CAS No. 2241142-37-8

5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonamide

Cat. No.: B2819729
CAS No.: 2241142-37-8
M. Wt: 235.27
InChI Key: FHVBIRQMHQOAAS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonamide typically involves the reaction of thiophene derivatives with appropriate sulfonamide and dioxolane precursors. . The reaction conditions often include the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can participate in π-π interactions, which are crucial in binding to certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the dioxolane and sulfonamide groups makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

5-(1,3-dioxolan-2-yl)thiophene-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4S2/c8-14(9,10)5-3-6(13-4-5)7-11-1-2-12-7/h3-4,7H,1-2H2,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVBIRQMHQOAAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=CS2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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